molecular formula C10H8O3 B1362782 2-Methyl-1-benzofuran-5-carboxylic acid CAS No. 219763-06-1

2-Methyl-1-benzofuran-5-carboxylic acid

Cat. No.: B1362782
CAS No.: 219763-06-1
M. Wt: 176.17 g/mol
InChI Key: JTNYNAOEJXGMCQ-UHFFFAOYSA-N
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Description

2-Methyl-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to the benzofuran core structure.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Mechanism of Action

The mechanism of action of 2-Methyl-1-benzofuran-5-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For example, some derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes . The specific pathways and targets depend on the functional groups present on the benzofuran ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and carboxylic acid functional group provides distinct properties compared to other benzofuran derivatives .

Properties

IUPAC Name

2-methyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNYNAOEJXGMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360234
Record name 2-methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219763-06-1
Record name 2-methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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